molecular formula C11H24N2O2 B13191506 tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate

tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate

Cat. No.: B13191506
M. Wt: 216.32 g/mol
InChI Key: ATPVINDJCIICCC-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group and an ethylamino-substituted butan-2-yl backbone. This compound is structurally significant in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where Boc groups are widely used to protect amines during multi-step reactions.

Properties

Molecular Formula

C11H24N2O2

Molecular Weight

216.32 g/mol

IUPAC Name

tert-butyl N-[1-(ethylamino)butan-2-yl]carbamate

InChI

InChI=1S/C11H24N2O2/c1-6-9(8-12-7-2)13-10(14)15-11(3,4)5/h9,12H,6-8H2,1-5H3,(H,13,14)

InChI Key

ATPVINDJCIICCC-UHFFFAOYSA-N

Canonical SMILES

CCC(CNCC)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate

General Synthetic Strategy

The preparation of this compound typically involves the introduction of the tert-butyl carbamate (Boc) protecting group onto an amino-substituted butane derivative, followed by functional group transformations to install the ethylamino substituent. The key steps often include:

  • Protection of the amino group with di-tert-butyl dicarbonate (Boc2O).
  • Formation or modification of the aminoalkyl side chain.
  • Purification by crystallization or chromatographic methods.

Specific Synthetic Routes and Conditions

Boc Protection of Amino Alcohol Precursors

One common approach starts with an amino alcohol such as 1-(ethylamino)butan-2-ol or its derivatives. The amino group is protected by reacting with di-tert-butyl dicarbonate under mild basic conditions (pH ~7) in a biphasic mixture of toluene and aqueous sodium hydroxide or sodium bicarbonate solution. The reaction is typically carried out at room temperature (~25°C) for 2-3 hours with vigorous stirring to ensure efficient phase transfer and protection.

Example reaction conditions:

Reagent/Condition Details
Starting material (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride (analogous substrate)
Boc reagent Di-tert-butyl dicarbonate (Boc2O)
Solvent Toluene/water biphasic system
Base 4 M aqueous sodium hydroxide solution
Temperature 25°C
Reaction time 3 hours
pH Maintained at ~7

The organic layer is separated, cooled to 0°C, and filtered to isolate the Boc-protected product as a solid with high purity (typically >95% by HPLC) and good yield (~80%).

Reduction of Chloroketone Intermediates

In some synthetic routes, chloroketone intermediates are reduced to the corresponding amino alcohols before Boc protection. Reduction agents include diisobutylaluminium hydride (DIBAL-H) or sodium borohydride in solvents such as toluene, acetone, or tetrahydrofuran.

Example reaction conditions:

Reagent/Condition Details
Starting material t-Butyl [1(S)-benzyl-2-oxo-3-chloropropyl]carbamate
Reducing agent Diisobutylaluminium hydride (DIBAL-H)
Solvent Toluene, acetone, or cyclohexanol mixtures
Temperature Room temperature (20-25°C)
Reaction time 1-2 hours

After reduction, hydrolysis with dilute hydrochloric acid and extraction yields the amino alcohol intermediate, which can be further processed to the target compound.

Summary of Key Preparation Data

Step Reagents/Conditions Yield (%) Purity (%) Notes
Boc protection Di-tert-butyl dicarbonate, toluene, NaOH, 25°C, 3h 80 >95 Biphasic system, pH ~7
Reductive amination Ethylamine, NaBH4, THF/ethanol, 0-25°C, 1-2h 56-70 >95 Quench with acid, neutralize, extract
Reduction of chloroketone DIBAL-H, toluene/acetone, RT, 1-2h 70-85 >90 Followed by acid hydrolysis and extraction

Research Outcomes and Analytical Data

  • Purity and Yield: The Boc protection step consistently yields high purity (>95%) products with yields around 80%, indicating efficient protection under mild conditions.

  • Stereochemistry: The use of chiral starting materials and mild reaction conditions preserves stereochemical integrity, as confirmed by HPLC and chiral chromatography data reported in related studies.

  • Reaction Optimization: Solvent choice and temperature control are critical in reductive amination and reduction steps to maximize yield and minimize side reactions such as over-reduction or racemization.

  • Scalability: The described methods have been successfully scaled to multi-gram quantities with reproducible yields and purities, demonstrating their applicability for preparative and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl N-[1-(ethylamino)butan-2-yl]carbamate with structurally related carbamates, focusing on substituent effects, reactivity, and applications.

Structural Analogues and Substituent Effects

Compound Name Key Structural Features Similarity Score (if available) Notable Properties/Applications
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate Cyclopropane ring, 3-fluorophenyl substituent N/A Enhanced aromaticity and electrophilicity due to fluorine; used in drug intermediates
1-(Boc-amino)-2-(ethylamino)ethane Ethane backbone, Boc-protected amine 0.51 Shorter chain reduces lipophilicity; intermediate in small-molecule synthesis
Di-tert-butyl (azanediylbis(ethane-2,1-diyl))dicarbamate Dual Boc groups, ethane linker 0.51 Increased steric hindrance; stabilizes amines in complex syntheses
(R)-tert-Butyl (1-oxopropan-2-yl)carbamate Ketone group, chiral center 0.51 Oxo group enhances polarity; used in asymmetric catalysis

Key Observations:

  • Substituent Effects: The ethylamino group enhances basicity and nucleophilicity relative to aromatic or ketone-containing analogues (e.g., tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate or (R)-tert-Butyl (1-oxopropan-2-yl)carbamate), influencing reactivity in alkylation or acylation reactions .
  • Steric and Stereochemical Considerations : Compounds with cyclopropane rings or dual Boc groups exhibit higher steric hindrance, which may limit their utility in sterically demanding reactions compared to the target compound .

Reactivity and Stability

  • Boc Deprotection : Like other Boc-protected amines, the target compound undergoes acidolysis (e.g., with HCl or TFA) to yield free amines. Its stability under basic conditions is comparable to analogues such as Di-tert-butyl dicarbamate .
  • Thermal Stability: The ethylamino substituent may reduce thermal stability relative to fluorophenyl- or ketone-containing derivatives due to increased electron density at the nitrogen atom .

Biological Activity

Tert-butyl N-[1-(ethylamino)butan-2-yl]carbamate is a carbamate derivative that has garnered attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a tert-butyl group, an ethylamino moiety, and a carbamate functional group, which contribute to its reactivity and interaction with biological systems.

Research indicates that this compound may modulate enzyme activity and alter receptor signaling pathways. These interactions can influence various metabolic pathways, making it relevant in pharmacology and toxicology studies. The compound's ability to interact with specific receptors suggests potential applications in drug development.

Enzyme Modulation

Studies have shown that carbamate derivatives, including this compound, can act as inhibitors or activators of various enzymes. For instance, they may influence cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the liver.

Enzyme Effect Reference
Cytochrome P450Modulation of activity
AcetylcholinesterasePotential inhibition

Receptor Interaction

The compound's structural features allow it to interact with different receptors, potentially affecting neurotransmitter systems. This interaction could lead to therapeutic effects in conditions such as neurodegenerative diseases or mood disorders.

Study 1: Enzyme Interaction Analysis

A study investigated the effects of this compound on cytochrome P450 activity in rat liver microsomes. The results indicated a significant alteration in enzyme activity, suggesting that the compound may impact drug metabolism pathways.

Study 2: Pharmacological Applications

In another study, the compound was evaluated for its potential as a therapeutic agent in neuropharmacology. The findings suggested that it could enhance cognitive functions through modulation of acetylcholine levels via inhibition of acetylcholinesterase.

Toxicological Profile

While the biological activity of this compound is promising, it is essential to assess its safety profile. Preliminary data indicate that it may cause skin irritation and serious eye damage upon exposure, necessitating careful handling in laboratory settings.

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